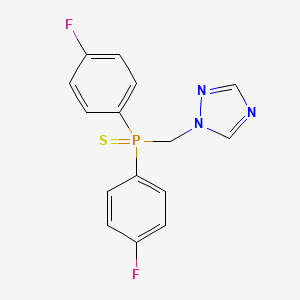
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the 1,2,4-triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- typically involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . This method is favored due to its efficiency in forming the triazole ring. Additionally, microwave irradiation has been employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of 1,2,4-triazoles often utilizes the Einhorn–Brunner reaction or the Pellizzari reaction . These methods are scalable and provide high yields, making them suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazole ring.
Scientific Research Applications
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- involves the inhibition of specific enzymes or pathways. For instance, in antifungal applications, it inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1H-1,2,4-Triazole
- 4H-1,2,4-Triazole
- s-Triazole
- 1,2,4-1H-Triazole
- CGA-71019
- Pyrrodiazole
Uniqueness
1H-1,2,4-Triazole, 1-((bis(4-fluorophenyl)phosphinothioyl)methyl)- is unique due to the presence of the bis(4-fluorophenyl)phosphinothioyl group, which imparts distinct chemical properties and enhances its biological activity. This makes it more effective in certain applications compared to other triazole derivatives.
Properties
CAS No. |
105609-53-8 |
|---|---|
Molecular Formula |
C15H12F2N3PS |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
bis(4-fluorophenyl)-sulfanylidene-(1,2,4-triazol-1-ylmethyl)-λ5-phosphane |
InChI |
InChI=1S/C15H12F2N3PS/c16-12-1-5-14(6-2-12)21(22,11-20-10-18-9-19-20)15-7-3-13(17)4-8-15/h1-10H,11H2 |
InChI Key |
KCPVWEYRCCBQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)P(=S)(CN2C=NC=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















